Cas no 301221-79-4 (Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate)

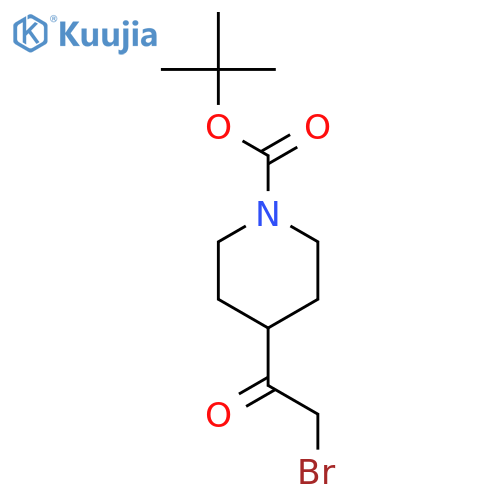

301221-79-4 structure

商品名:Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate

CAS番号:301221-79-4

MF:C12H20BrNO3

メガワット:306.196103096008

MDL:MFCD11975555

CID:1011538

Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate

- 2-bromo-1-(1-Boc-piperidin-4-yl)ethanone

- tert-Butyl 4-(2-bromoacetyl)-piperidine-1-carboxylate

- 4-(2-bromoacetyl)piperidine-1-carboxylic acid tert-butyl ester

- 4-(2-bromo-acetyl)-piperidine-1-carboxylic acid tert-butyl ester

- 4-Bromoacetyl-1-(t-butoxycarbonyl)piperidine

- AB65079

- AGN-PC-01RI9V

- ANW-53302

- CTK8B6334

- QC-7845

- RW3088

- t-butyl 4-(bromoacetyl)-piperidine-1-carboxylate

- Tert-butyl 4-(2-bromoacetyl)piperidinecarboxylate

- tert-butyl 4-(bromoacetyl)piperidine-1-carboxylate

- 4-(2-Bromoacetyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester

- 1-Piperidinecarboxylic acid, 4-(bromoacetyl)-, 1,1-dimethylethyl ester

- 1-BOC-4-(2-BROMO-ACETYL)-PIPERIDINE

- HYRSGTXIVIMOOX-UHFFFAOYSA-N

- 1-Boc-4-(2-bromoacetyl)piperidine

- FCH1617918

- SY037

- Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate

-

- MDL: MFCD11975555

- インチ: 1S/C12H20BrNO3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(15)8-13/h9H,4-8H2,1-3H3

- InChIKey: HYRSGTXIVIMOOX-UHFFFAOYSA-N

- ほほえんだ: BrC([H])([H])C(C1([H])C([H])([H])C([H])([H])N(C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C1([H])[H])=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 291

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 46.6

じっけんとくせい

- 密度みつど: 1.336

- ふってん: 368 ºC

- フラッシュポイント: 176 ºC

Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051274-25g |

tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate |

301221-79-4 | 97% | 25g |

¥2150.00 | 2024-08-02 | |

| eNovation Chemicals LLC | D520358-1g |

tert-Butyl 4-(2-broMoacetyl)piperidine-1-carboxylate |

301221-79-4 | 97% | 1g |

$900 | 2024-05-24 | |

| TRC | B695370-100mg |

tert-Butyl 4-(2-Bromoacetyl)piperidine-1-carboxylate |

301221-79-4 | 100mg |

$ 65.00 | 2022-06-06 | ||

| eNovation Chemicals LLC | K11958-1g |

tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate |

301221-79-4 | 95% | 1g |

$500 | 2024-05-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051274-1g |

tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate |

301221-79-4 | 97% | 1g |

¥109.00 | 2024-08-02 | |

| Enamine | EN300-49476-0.5g |

tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate |

301221-79-4 | 95.0% | 0.5g |

$19.0 | 2025-03-15 | |

| Chemenu | CM107726-5g |

tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate |

301221-79-4 | 97% | 5g |

$264 | 2021-08-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T71990-250mg |

tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate |

301221-79-4 | 95% | 250mg |

¥59.0 | 2023-09-06 | |

| abcr | AB438796-5 g |

tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate, 95%; . |

301221-79-4 | 95% | 5g |

€277.00 | 2022-03-02 | |

| abcr | AB438796-10 g |

tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate, 95%; . |

301221-79-4 | 95% | 10g |

€459.00 | 2022-03-02 |

Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate 関連文献

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

301221-79-4 (Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate) 関連製品

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 157047-98-8(Benzomalvin C)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:301221-79-4)Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate

清らかである:99%

はかる:25g

価格 ($):247.0